LogP-Driven Permeability Comparison
The presence of the 5-methyl group in 5-methylthiomorpholine-3-carboxylic acid results in a drastically lower LogP value (-2.20) compared to the unsubstituted thiomorpholine-3-carboxylic acid (LogP ~0.10) . This represents a 2.3 log-unit difference, indicating that the methylated compound is approximately 200-fold more hydrophilic. This substantial change in hydrophilicity directly impacts aqueous solubility and permeability across biological membranes, making it a distinct entity for developing compounds with different absorption, distribution, metabolism, and excretion (ADME) profiles.
~200× more hydrophilic vs 0.10 (unsubstituted)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -2.1959727037 |
| Comparator Or Baseline | Thiomorpholine-3-carboxylic acid: 0.10480 |
| Quantified Difference | ~2.3 log units (Target is ~200x more hydrophilic) |
| Conditions | In silico calculated LogP using vendor-reported methodology |
Why This Matters
For procurement, this data confirms that the two compounds are not interchangeable for any application sensitive to solubility or lipophilicity, such as lead optimization in medicinal chemistry or formulation development.
